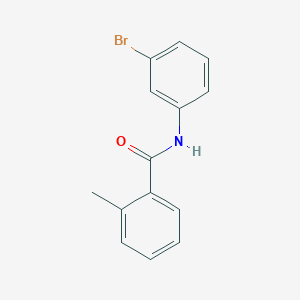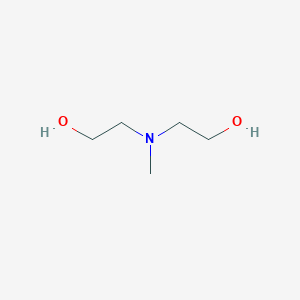
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HDM-201,也称为西瑞马德林,是一种强效且选择性的第二代小鼠双微体2蛋白抑制剂。该化合物以其激活p53途径的能力而闻名,从而在癌细胞中产生抗增殖作用。 HDM-201在临床前和临床研究中显示出令人鼓舞的结果,特别是在治疗急性髓性白血病和其他具有野生型p53的癌症方面 .
准备方法
合成路线和反应条件
HDM-201通过多步合成过程合成,该过程涉及制备中间体,然后将其偶联和功能化。关键步骤包括:
制备中间体: 合成始于通过各种有机反应(例如卤化、硝化和还原)制备关键中间体。
偶联反应: 然后使用钯催化的交叉偶联反应将中间体偶联起来,形成HDM-201的核心结构。
工业生产方法
HDM-201的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。 这包括使用高通量反应器、连续流动化学和先进的纯化技术以确保高产率和纯度 .
化学反应分析
反应类型
HDM-201经历各种化学反应,包括:
氧化: HDM-201可以被氧化形成反应性中间体,这些中间体可以进一步与亲核试剂反应。
还原: 该化合物可以在特定条件下被还原,以生成具有不同生物活性的不同类似物。
取代: HDM-201可以进行取代反应,其中官能团被其他基团取代以改变其性质。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用各种亲核试剂和亲电试剂来实现所需的取代。
主要产品
科学研究应用
HDM-201具有广泛的科学研究应用,包括:
化学: 用作研究p53途径及其在癌症生物学中的作用的工具化合物。
生物学: 在基于细胞的分析中使用,以研究p53激活对细胞周期调节和凋亡的影响。
医学: 正在进行临床研究,用于治疗各种癌症,尤其是具有野生型p53的癌症。
作用机制
HDM-201通过抑制p53蛋白和小鼠双微体2蛋白之间的相互作用发挥作用。这种抑制稳定了p53蛋白,导致其活化。活化的p53诱导癌细胞的细胞周期阻滞和凋亡,从而发挥其抗增殖作用。 所涉及的分子靶标和途径包括p53途径,该途径调节参与细胞周期控制和凋亡的基因的表达 .
相似化合物的比较
HDM-201与其他类似化合物进行比较,例如:
Nutlin-3: 另一个小鼠双微体2抑制剂,但HDM-201显示出更高的效力和选择性。
RG7388: 第二代小鼠双微体2抑制剂,具有类似的机制,但药代动力学特征不同。
MI-77301: 另一种强效的小鼠双微体2抑制剂,具有独特的化学性质和生物活性。
属性
IUPAC Name |
1-(2,4-dimethylcyclobuten-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPBZLNYQDORR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C1C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

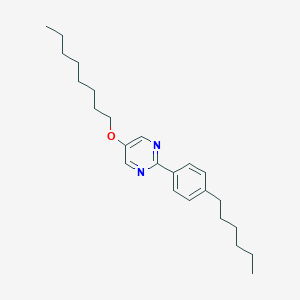
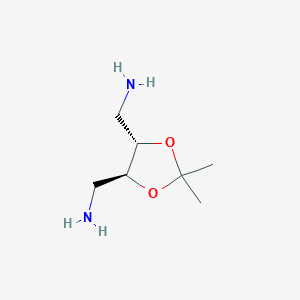
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)

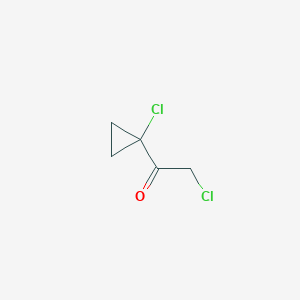


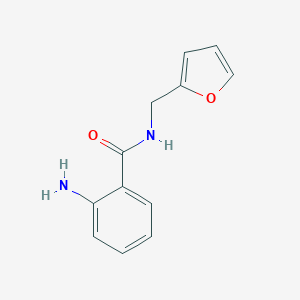
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)

